molecular formula C13H16F3NO2 B1442804 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid CAS No. 1306606-00-7

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid

Cat. No.: B1442804
CAS No.: 1306606-00-7
M. Wt: 275.27 g/mol
InChI Key: CWJYLRNEOCFRBC-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can lead to interactions with intracellular targets, such as enzymes or receptors, thereby modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 2-(Methylamino)-5-(trifluoromethyl)benzoic acid

Comparison: 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is unique due to the presence of both butyl and methyl groups attached to the amino moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2-[butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-3-4-7-17(2)11-6-5-9(13(14,15)16)8-10(11)12(18)19/h5-6,8H,3-4,7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJYLRNEOCFRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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